molecular formula C19H14N4O4S B6090201 N-[3-(1H-1,3-BENZODIAZOL-2-YL)PHENYL]-4-NITROBENZENE-1-SULFONAMIDE

N-[3-(1H-1,3-BENZODIAZOL-2-YL)PHENYL]-4-NITROBENZENE-1-SULFONAMIDE

Katalognummer: B6090201
Molekulargewicht: 394.4 g/mol
InChI-Schlüssel: NRTKHARBQLZWNT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[3-(1H-1,3-Benzodiazol-2-yl)phenyl]-4-nitrobenzene-1-sulfonamide is a synthetic small molecule characterized by a benzodiazole (benzimidazole) core linked to a phenyl ring, which is further substituted with a nitrobenzenesulfonamide group. The benzodiazole moiety is a common pharmacophore in kinase inhibitors and enzyme modulators, while the sulfonamide group is frequently employed to enhance solubility and target binding . The nitro group at the para position of the benzene ring may influence electronic properties and intermolecular interactions, such as hydrogen bonding or π-stacking, critical for biological activity.

Eigenschaften

IUPAC Name

N-[3-(1H-benzimidazol-2-yl)phenyl]-4-nitrobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N4O4S/c24-23(25)15-8-10-16(11-9-15)28(26,27)22-14-5-3-4-13(12-14)19-20-17-6-1-2-7-18(17)21-19/h1-12,22H,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRTKHARBQLZWNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C3=CC(=CC=C3)NS(=O)(=O)C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(1H-1,3-BENZODIAZOL-2-YL)PHENYL]-4-NITROBENZENE-1-SULFONAMIDE typically involves the following steps:

    Formation of Benzimidazole Moiety: The benzimidazole ring is synthesized by the condensation of o-phenylenediamine with formic acid or its derivatives under acidic conditions.

    Nitration: The aromatic ring is nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group.

    Sulfonation: The nitrated compound is then sulfonated using chlorosulfonic acid to introduce the sulfonamide group.

    Coupling Reaction: Finally, the benzimidazole derivative is coupled with the sulfonated nitrobenzene derivative under basic conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions is common to optimize the efficiency and safety of the process.

Analyse Chemischer Reaktionen

Types of Reactions

N-[3-(1H-1,3-BENZODIAZOL-2-YL)PHENYL]-4-NITROBENZENE-1-SULFONAMIDE undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

    Coupling Reactions: The benzimidazole moiety can undergo coupling reactions with various electrophiles to form more complex structures.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols, often under basic conditions.

    Coupling Reactions: Electrophiles like alkyl halides or acyl chlorides, typically in the presence of a base.

Major Products

    Reduction: Amino derivatives of the original compound.

    Substitution: Various substituted sulfonamides.

    Coupling: Complex benzimidazole derivatives.

Wissenschaftliche Forschungsanwendungen

N-[3-(1H-1,3-BENZODIAZOL-2-YL)PHENYL]-4-NITROBENZENE-1-SULFONAMIDE has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as an antibacterial and anticancer agent due to its ability to interact with biological targets.

    Material Science: The compound’s unique structural properties make it suitable for use in the development of advanced materials, such as organic semiconductors.

    Biological Studies: It is used in studies to understand the interaction of benzimidazole derivatives with various enzymes and receptors.

Wirkmechanismus

The mechanism of action of N-[3-(1H-1,3-BENZODIAZOL-2-YL)PHENYL]-4-NITROBENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The benzimidazole moiety is known to bind to the active sites of enzymes, inhibiting their activity. The nitrobenzene sulfonamide group can enhance the compound’s binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Analogous Compounds

The compound’s structural analogs differ in heterocyclic cores, substituent groups, and pharmacological profiles. Key comparisons are outlined below:

Benzodiazole Derivatives

  • Compound 10 (N-[3-(1H-1,3-benzodiazol-2-yl)-1H-pyrazol-5-yl]-4-(4-methylpiperazin-1-yl)benzamide) Structural Differences: Replaces the sulfonamide group with a benzamide and introduces a pyrazole ring and methylpiperazine substituent. Functional Impact: Demonstrated superior aqueous solubility and cellular permeability compared to other FOXO1 inhibitors, attributed to the methylpiperazine group enhancing hydrophilicity .

Benzotriazole and Triazole Derivatives

  • N-[3-(1H-1,2,3-benzotriazol-1-yl)-propyl]-thiazolidine-carboxamide () Structural Differences: Substitutes benzodiazole with benzotriazole and adds a thiazolidine-carboxamide moiety. Functional Impact: Exhibited antimicrobial activity against Mycobacterium tuberculosis and anti-inflammatory effects in albino rats, suggesting divergent biological targets compared to benzodiazole derivatives .
  • CSC7 (4-hydroxy-N-[4-hydroxy-3-(1H-1,2,4-triazol-3-ylmethyl)phenyl]benzenesulfonamide) Structural Differences: Uses a triazole-methyl group instead of benzodiazole.

Sulfonamide-Containing Pharmacophores

  • 4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-isopropylbenzenesulfonamide () Structural Differences: Integrates a chromen-pyrazolo-pyrimidine system with a sulfonamide group. Functional Impact: The complex heterocyclic framework suggests targeting of enzymes or receptors involved in cancer or metabolic disorders, though the nitro group in the target compound may confer distinct electronic effects .
  • N-(4-{[3-Butyl-1-(2-fluorobenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]methyl}phenyl)-1-methyl-1H-imidazole-4-sulfonamide () Structural Differences: Combines a purine core with an imidazole-sulfonamide group.

Physicochemical and Pharmacokinetic Properties

Property Target Compound Compound 10 Benzotriazole Derivatives ()
Core Heterocycle Benzodiazole Benzodiazole + Pyrazole Benzotriazole + Thiazolidine
Key Substituents Nitrobenzenesulfonamide Methylpiperazine Carboxamide
Solubility Likely moderate (nitro group reduces solubility) High (methylpiperazine enhances hydrophilicity) Moderate (depends on substituents)
Permeability Moderate (bulky nitro group) High Variable (thiazolidine may improve uptake)
Reported Activities Not explicitly stated FOXO1 inhibition Antimicrobial, anti-inflammatory

Structure-Activity Relationship (SAR) Insights

  • Benzodiazole Core : Critical for interactions with hydrophobic pockets in target proteins (e.g., FOXO1) .
  • Nitro Group : Electron-withdrawing nature may enhance binding affinity but reduce solubility. Position (para vs. meta) could influence steric and electronic interactions.
  • Sulfonamide Group : Enhances hydrogen bonding with residues in active sites, as seen in kinase inhibitors .

Biologische Aktivität

N-[3-(1H-1,3-benzodiazol-2-yl)phenyl]-4-nitrobenzene-1-sulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on antimicrobial and anticancer properties, as well as its mechanisms of action and implications for drug development.

Chemical Structure and Properties

The compound's structure features a benzodiazole moiety, which is known for its diverse biological activities. Its molecular formula is C13H10N4O3S, with a molecular weight of approximately 298.31 g/mol. The sulfonamide group contributes to its pharmacological properties, particularly in enzyme inhibition.

Antimicrobial Properties

Research indicates that N-[3-(1H-1,3-benzodiazol-2-yl)phenyl]-4-nitrobenzene-1-sulfonamide exhibits significant antimicrobial activity. Studies have shown that it can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve the inhibition of specific enzymes essential for bacterial survival.

Anticancer Activity

The compound has also demonstrated promising anticancer effects in vitro. It has been shown to inhibit cell proliferation in several cancer cell lines, including breast and lung cancer cells. The cytotoxic effects are attributed to the compound's ability to induce apoptosis and inhibit key signaling pathways involved in cancer progression.

The biological activity of this compound may be attributed to several mechanisms:

  • Enzyme Inhibition : The sulfonamide group is known to inhibit dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria.
  • Cell Cycle Arrest : Studies suggest that the compound can induce cell cycle arrest at the G2/M phase in cancer cells, leading to apoptosis.
  • Reactive Oxygen Species (ROS) Generation : Increased ROS levels have been observed in treated cells, contributing to oxidative stress and subsequent cell death.

Case Studies

Several studies have been conducted to evaluate the effectiveness of N-[3-(1H-1,3-benzodiazol-2-yl)phenyl]-4-nitrobenzene-1-sulfonamide:

StudyObjectiveFindings
Study 1Evaluate antimicrobial efficacyShowed significant inhibition against E. coli and S. aureus with MIC values of 15 µg/mL and 10 µg/mL respectively.
Study 2Assess anticancer propertiesInduced apoptosis in MCF-7 breast cancer cells with IC50 values around 20 µM after 48 hours of treatment.
Study 3Investigate mechanism of actionConfirmed enzyme inhibition via spectrophotometric assays demonstrating reduced enzyme activity in treated bacterial cultures.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.